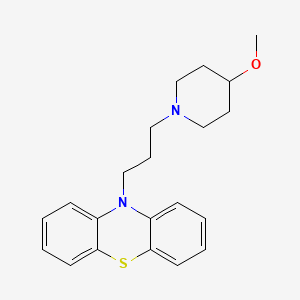

Phenothiazine, 10-(3-(4-methoxypiperidino)propyl)-

Description

Alternative Naming Conventions in Chemical Databases

Chemical databases and literature employ varied naming conventions for this compound, reflecting syntactic flexibility and historical usage:

Registry Numbers and CAS Identification

The compound’s unique identifiers across regulatory and commercial databases include:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry | 31817-29-5 | |

| ChemSpider ID | Not publicly listed | Imputed from |

Note: The CAS number 31817-29-5 corresponds specifically to 10-(3-(4-methoxypiperidino)propyl)-phenothiazin-2-yl methyl ketone , a derivative with an additional acetyl group at position 2. The base compound (without the ketone moiety) lacks a distinct CAS entry in the provided sources, underscoring the importance of precise substituent specification in chemical indexing.

Structure

3D Structure

Properties

CAS No. |

97018-15-0 |

|---|---|

Molecular Formula |

C21H26N2OS |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

10-[3-(4-methoxypiperidin-1-yl)propyl]phenothiazine |

InChI |

InChI=1S/C21H26N2OS/c1-24-17-11-15-22(16-12-17)13-6-14-23-18-7-2-4-9-20(18)25-21-10-5-3-8-19(21)23/h2-5,7-10,17H,6,11-16H2,1H3 |

InChI Key |

XGLRHXDUOQZXGK-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Phenothiazine or substituted phenothiazine derivatives serve as the core scaffold.

- 4-Methoxypiperidine or its derivatives provide the piperidino moiety.

- 3-Bromopropyl or 3-chloropropyl derivatives act as alkylating agents to link the piperidino group to the phenothiazine nitrogen.

Selective Alkylation by Reductive Amination

A patented method describes the preparation of substituted 10H-phenothiazine derivatives by selective alkylation through reductive amination, which avoids harsh oxidizing agents like chromium compounds, thus simplifying purification and improving yield.

- The unsubstituted phenothiazine diamine is reacted with an aldehyde or ketone corresponding to the 3-(4-methoxypiperidino)propyl moiety.

- Reductive amination conditions typically involve a reducing agent such as sodium cyanoborohydride or hydrogenation catalysts under controlled temperature and pressure.

- This method allows selective formation of the N-substituted product with minimal side reactions.

Alkylation Using Halogenated Propyl Derivatives

Another common approach involves nucleophilic substitution:

- Phenothiazine nitrogen acts as a nucleophile.

- It reacts with 3-(4-methoxypiperidino)propyl halide (e.g., bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride.

- Solvents like dimethylformamide (DMF) or acetonitrile are used to facilitate the reaction.

- The reaction is typically refluxed for several hours to ensure completion.

Oxidation and Further Functionalization (If Applicable)

- Some phenothiazine derivatives undergo oxidation to sulfoxides or sulfones to modify biological activity.

- Oxidation is performed using hydrogen peroxide in acetic acid at room temperature, followed by acidification to isolate the product.

Representative Synthetic Route (Example)

Analytical and Characterization Data

- NMR Spectroscopy : Proton NMR confirms the presence of methoxy group (singlet ~3.7 ppm), piperidino protons (multiplets), and aromatic protons of phenothiazine (7.0–7.8 ppm).

- IR Spectroscopy : Characteristic bands include aromatic C-H (~3000 cm⁻¹), C-N bending (~1247 cm⁻¹), and C-O stretching (~1050 cm⁻¹).

- Mass Spectrometry : Molecular ion peak consistent with molecular weight ~347.5 g/mol.

- Crystallography : Some phenothiazine derivatives have been structurally characterized by X-ray crystallography confirming substitution patterns.

Research Findings and Optimization Notes

- Avoidance of chromium-based oxidants reduces environmental and purification burdens.

- Reductive amination provides selective alkylation with fewer side products compared to direct alkylation.

- Reaction conditions such as solvent choice, temperature, and base significantly affect yield and purity.

- The presence of the methoxy group on the piperidino ring influences solubility and biological activity, necessitating careful control during synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | Phenothiazine diamine + aldehyde/ketone + reducing agent | Mild temperature, controlled atmosphere | High selectivity, avoids toxic oxidants | Requires careful control of reducing agent |

| N-Alkylation with Halides | Phenothiazine + 3-(4-methoxypiperidino)propyl halide + base | Reflux in DMF or acetonitrile | Straightforward, scalable | Possible side reactions, requires purification |

| Oxidation (Optional) | H2O2 + acetic acid | Room temperature | Modifies activity, high yield | Additional step, may affect stability |

Chemical Reactions Analysis

10-(3-(4-Methoxypiperidino)propyl)phenothiazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Applications

1.1 Antipsychotic Properties

Phenothiazine derivatives are primarily known for their use as antipsychotic medications. The compound exhibits properties that may help manage psychiatric disorders by acting as dopamine receptor antagonists. This mechanism is crucial for alleviating symptoms of schizophrenia and other related conditions .

1.2 Anticancer Activity

Recent studies have highlighted the potential of phenothiazine derivatives in oncology. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines, including stomach (MGC-803), breast (MCF-7), and prostate (PC-3) cancers. The compound "Phenothiazine, 10-(3-(4-methoxypiperidino)propyl)-" has been noted for its ability to inhibit tubulin polymerization, which is a vital process in cancer cell division .

Table 1: Antiproliferative Activity of Phenothiazine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 10-(3-(4-methoxypiperidino)propyl)- | MGC-803 | 0.5-9.6 |

| 10a | PC-3 | 1.8-6.5 |

| 10b | MCF-7 | 68% inhibition at 10 µM |

1.3 Antimicrobial Effects

Phenothiazines have also been investigated for their antimicrobial properties. Some derivatives have demonstrated effectiveness against multidrug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This characteristic is particularly valuable in the context of increasing antibiotic resistance in clinical settings .

Non-Medicinal Applications

2.1 Material Science

The structural characteristics of phenothiazines allow for their application in material science, particularly in the development of conductive polymers and electrocatalysts used in biosensors and biofuel cells. The electropolymerization of certain water-soluble phenothiazine derivatives has been explored for these purposes .

2.2 Inhibitors in Chemical Processes

Phenothiazine is used as an anaerobic inhibitor in the polymerization of acrylic acid, helping to prevent unwanted reactions during the purification process .

Case Studies

3.1 Study on Antiproliferative Effects

A comprehensive study evaluated several phenothiazine derivatives against a panel of cancer cell lines. The results indicated that modifications to the phenothiazine structure significantly influenced their antiproliferative activity, with some compounds exhibiting IC50 values in the nanomolar range against resistant cancer types .

3.2 Toxicological Assessments

While exploring therapeutic potentials, it is essential to consider the toxicological profiles of phenothiazine derivatives. Reports indicate that some compounds can lead to adverse effects such as visual disturbances and neurological symptoms when administered at high doses . Understanding these side effects is crucial for developing safer therapeutic agents.

Mechanism of Action

The mechanism of action of 10-(3-(4-Methoxypiperidino)propyl)phenothiazine involves its interaction with various molecular targets and pathways. The compound is known to act as an antagonist at dopamine and serotonin receptors, which contributes to its antipsychotic effects . Additionally, it exhibits antihistaminic activity by blocking histamine H1 receptors . The compound’s interaction with these receptors and pathways leads to its therapeutic effects in the treatment of psychiatric and allergic conditions.

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Derivatives

Structural Variations and Pharmacological Effects

Phenothiazines with N10 side chains containing piperidine/piperazine derivatives exhibit distinct biological activities depending on substituent chemistry. Key comparisons include:

Impact of Substituent Chemistry

- Methoxy vs.

- Methoxy vs. Methylpiperazinyl : Methylpiperazinyl derivatives (e.g., Perazine) show stronger antiemetic effects but shorter half-lives than methoxy analogs due to differences in metabolic resistance .

- C2 Substitutions: Trifluoromethyl (CF3) or chloro (Cl) groups at C2 significantly enhance antitumor activity, as seen in 10-[3-(phthalimido)propyl]-2-CF3-phenothiazine (TCID50 = 11.5 µg/mL vs. 75 µg/mL for Cl analogs) .

Pharmacokinetic and Pharmacodynamic Profiles

- Brain Elimination: Phenothiazines with bulky or polar substituents (e.g., 3-hydroxypyrrolidinyl in E-0663) exhibit prolonged brain retention compared to dimethylamino derivatives like Promazine .

- Antipsychotic Potency : Compounds with 4-methoxy or hydroxyethyl groups may balance dopamine D2 receptor affinity and specificity, reducing extrapyramidal side effects .

Biological Activity

Phenothiazines are a class of compounds known for their diverse biological activities, particularly in the fields of psychiatry and oncology. The compound Phenothiazine, 10-(3-(4-methoxypiperidino)propyl)- is notable for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Overview of Phenothiazines

Phenothiazines are characterized by their tricyclic structure and are primarily used as antipsychotic agents. They function by antagonizing various neurotransmitter receptors, including dopamine, serotonin, and histamine receptors. This broad receptor activity contributes to their efficacy in treating psychiatric disorders and their potential utility in cancer therapy.

- Dopamine Receptor Antagonism : Phenothiazines block D2 dopamine receptors, which is crucial for their antipsychotic effects. This action helps alleviate symptoms of schizophrenia and other psychotic disorders.

- Anticholinergic Effects : Some phenothiazines exhibit anticholinergic properties, which can mitigate extrapyramidal side effects associated with dopamine blockade.

- Antitumor Activity : Recent studies have indicated that phenothiazines can induce apoptosis in cancer cells through various mechanisms, including the inhibition of heat shock protein 90 (HSP90) and modulation of calcium signaling pathways .

Pharmacological Properties

The compound Phenothiazine, 10-(3-(4-methoxypiperidino)propyl)- has been studied for its pharmacological properties:

- Antitumor Effects : Research shows that certain phenothiazine derivatives can inhibit tumor cell growth at low concentrations. For example, a related phenothiazine-ketone compound demonstrated significant antitumor activity across multiple cancer cell lines with GI50 values ranging from 1.8 to 6.5 nM .

- Antimicrobial Activity : Phenothiazines have been shown to enhance the bactericidal function of macrophages and inhibit efflux pumps in bacteria, making them effective against multi-drug resistant strains .

Data Table: Biological Activities of Phenothiazine Derivatives

Case Studies

- Antitumor Effects : A study involving phenothiazine derivatives demonstrated their ability to sensitize cancer cells to chemotherapy by inducing apoptosis through caspase-dependent pathways. The findings suggest that these compounds could be integrated into cancer treatment regimens to enhance efficacy .

- Psychiatric Applications : In clinical settings, phenothiazines like profenamine have been effectively utilized to manage drug-induced parkinsonism and other extrapyramidal symptoms associated with antipsychotic medications. Their dual action as antidyskinetics highlights their versatility in treating neurological conditions .

- Antimicrobial Properties : Research has shown that phenothiazines can disrupt bacterial replication by intercalating DNA bases and inhibiting DNA-based processes. This property is particularly significant against multi-resistant bacteria such as Mycobacterium tuberculosis and Staphylococcus aureus .

Q & A

Q. What are the key considerations in designing a synthetic route for 10-(3-(4-methoxypiperidino)propyl)phenothiazine?

The synthesis typically involves multi-step reactions, starting with functionalization of the phenothiazine core at the 10th position. A common approach includes alkylation using 3-(4-methoxypiperidino)propyl halides under basic conditions. Critical factors include controlling regioselectivity, minimizing side reactions (e.g., over-alkylation), and optimizing solvent polarity (e.g., DMF or THF) to enhance intermediate stability. Purification often requires column chromatography or recrystallization to isolate the target compound .

Q. Which spectroscopic and crystallographic methods are most critical for confirming the structure of this compound?

- NMR spectroscopy : H and C NMR are essential for verifying substituent positions, particularly the propyl linker and 4-methoxypiperidine group.

- X-ray crystallography : Resolves conformational details, such as the planarity of the phenothiazine ring and spatial arrangement of the 4-methoxypiperidine moiety .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- IR spectroscopy : Confirms functional groups like C-N and C-O bonds in the methoxypiperidine group .

Q. How can researchers conduct initial pharmacological screening for antipsychotic activity in vitro?

Primary screens often involve:

- Dopamine receptor binding assays : Competitive binding studies using H-spiperone or H-haloperidol to assess affinity for D receptors.

- 5-HT receptor inhibition : Radioligand displacement assays to evaluate serotonin receptor modulation, a key target for antipsychotic activity.

- Cellular models : Measurement of cAMP levels in transfected HEK293 cells expressing dopamine receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 10-(3-(4-methoxypiperidino)propyl)phenothiazine?

Optimization strategies include:

- Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.

- Temperature control : Maintaining reactions at 50–60°C to balance kinetics and thermal decomposition.

- In situ monitoring : Techniques like TLC or HPLC to track intermediate formation and adjust reaction time .

Q. How can researchers resolve contradictions in reported antioxidant activity data under varying temperatures?

Conflicting results may arise from temperature-dependent radical-trapping mechanisms. For example, phenothiazine derivatives exhibit reduced antioxidant efficacy at elevated temperatures due to lower reorganization energy barriers. Experimental designs should:

- Compare oxygen radical absorbance capacity (ORAC) at 25°C vs. 160°C.

- Incorporate computational studies (DFT) to analyze redox potentials and bond dissociation energies .

Q. What methodologies are recommended for assessing metabolic stability and toxicity in preclinical models?

- Hepatic microsome assays : Incubation with rat or human liver microsomes to identify major metabolites via LC-MS/MS.

- CYP450 inhibition screening : Evaluate interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6).

- In vivo toxicity models : Acute toxicity studies in rodents, focusing on neurobehavioral effects and histopathological analysis of liver/kidney tissues .

Q. How does substitution at the 4-methoxypiperidino group influence structure-activity relationships (SAR)?

SAR studies involve synthesizing analogs with modified piperidine substituents (e.g., replacing methoxy with ethoxy or halogens). Key evaluations include:

Q. How should researchers address discrepancies in reported biological activities across independent studies?

Contradictions may stem from variations in assay protocols (e.g., cell line specificity, ligand concentrations). Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.